molecular formula C16H13Cl3N2O5S B3436973 N-[4-(acetylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide

N-[4-(acetylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B3436973
M. Wt: 451.7 g/mol
InChI Key: VGDGARXGTZFVGB-UHFFFAOYSA-N
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Description

N-[4-(acetylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetylsulfamoyl group attached to a phenyl ring, which is further connected to a trichlorophenoxy acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide typically involves multiple steps. One common method starts with the acetylation of 4-aminobenzenesulfonamide to form N-(4-acetylaminosulfonyl)aniline. This intermediate is then reacted with 2,4,5-trichlorophenoxyacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trichlorophenoxy moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
  • N-[4-(methylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
  • N-[4-(ethylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide

Uniqueness

N-[4-(acetylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the presence of the acetylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl3N2O5S/c1-9(22)21-27(24,25)11-4-2-10(3-5-11)20-16(23)8-26-15-7-13(18)12(17)6-14(15)19/h2-7H,8H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDGARXGTZFVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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